MFCD31714235
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Overview
Description
This compound has the molecular formula C9H7ClN2O3S and a molecular weight of 258.68 g/mol . It is a member of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antileishmanial activities .
Mode of Action
It’s worth noting that some 1,2,4-oxadiazole derivatives have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain using molecular docking .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and antifungal activity against rhizoctonia solani . Certain compounds also exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole typically involves the reaction of 4-(methylsulfonyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with phosphoryl chloride to yield the oxadiazole ring . The reaction conditions generally include heating the mixture at elevated temperatures, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile and water as solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound’s high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the substituents attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Chloro-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole
- 4-(Methylsulfonyl)benzonitrile
- 1,2,4-Oxadiazole derivatives
Uniqueness
5-Chloro-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other oxadiazole derivatives, it exhibits distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-chloro-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S/c1-16(13,14)7-4-2-6(3-5-7)8-11-9(10)15-12-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCTKCDCODWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728657 |
Source
|
Record name | 5-Chloro-3-[4-(methanesulfonyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918967-71-2 |
Source
|
Record name | 5-Chloro-3-[4-(methanesulfonyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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